N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide
Description
Properties
Molecular Formula |
C20H15ClN2O5 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O5/c21-14-5-1-12(2-6-14)10-27-18-11-28-17(9-16(18)24)20(26)23-15-7-3-13(4-8-15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26) |
InChI Key |
YAGZRFJYOYRWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one
The synthesis begins with 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one, a commercially available precursor. Alkylation at the 5-position with 4-chlorobenzyl chloride introduces the ether linkage. This reaction is typically conducted in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic substitution at 80°C for 12 hours. The product, 5-[(4-chlorobenzyl)oxy]-2-hydroxymethyl-4H-pyran-4-one, is isolated in 78–85% yield after recrystallization from ethanol.
Oxidation of Hydroxymethyl to Carboxylic Acid
The hydroxymethyl group at position 2 is oxidized to a carboxylic acid using the Jones reagent (CrO₃ in H₂SO₄/acetone). This method achieves a 61% yield of 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid, outperforming alternative oxidants like potassium permanganate (23% yield) or Sarett reagent (45% yield). The reaction proceeds at 0–30°C, with careful temperature control to minimize side reactions.
Amide Bond Formation via Carboxylic Acid Derivatives
The carboxylic acid intermediate is activated for amide coupling through two primary methods: acid chloride formation or direct coupling using carbodiimide reagents.
Acid Chloride Route
Treatment of 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 3 hours generates the corresponding acid chloride. This intermediate is reacted with 4-aminobenzamide in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, yielding the target compound in 67% purity.
Carbodiimide-Mediated Coupling
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. 4-Aminobenzamide is added to a solution of the acid in DMF, followed by stirring at 25°C for 24 hours. This approach avoids the need for acid chloride isolation, achieving a 72% yield with fewer purification steps.
Optimization of Reaction Conditions
Comparative studies reveal critical factors influencing yield and purity:
Table 1: Yield Comparison of Oxidation Methods
| Method | Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Jones reagent | CrO₃/H₂SO₄ | Acetone | 0–30°C | 61 |
| Potassium permanganate | KMnO₄ | Water | 60°C | 23 |
| Sarett reagent | CrO₃/Pyridine | Pyridine | 25°C | 45 |
The Jones reagent’s superiority stems from its selectivity for primary alcohols and compatibility with acetone, which stabilizes reactive intermediates.
Table 2: Amidation Efficiency by Activation Method
| Method | Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | THF | 12 | 67 |
| EDCl/HOBt | EDCl/HOBt | DMF | 24 | 72 |
Carbodiimide-mediated coupling offers higher yields due to milder conditions and reduced side reactions.
Spectral Characterization of Intermediates
Critical intermediates are validated through spectroscopic analysis:
5-[(4-Chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic Acid
N-(4-Carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide
-
IR (KBr): ν(N-H) at 3320 cm⁻¹ (amide), ν(C=O) at 1660 cm⁻¹ (pyranone).
-
¹H NMR (DMSO-d₆): δ 10.95 (s, 1H, NH), δ 8.21 (s, 1H, H-6), δ 7.40 (m, 4H, aromatic), δ 7.10 (s, 1H, H-3).
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competing O- and C-alkylation is mitigated by using a bulky base (e.g., NaH) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that compounds similar to N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide exhibit significant antitumor properties. The presence of the pyran ring and the chlorobenzyl group enhances its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antibacterial Properties :
- The compound has demonstrated antibacterial activity against a range of pathogenic bacteria. Its structural features allow it to disrupt bacterial cell membranes or interfere with essential bacterial processes. This makes it a promising candidate for developing new antibiotics in an era of increasing antibiotic resistance .
- Antimicrobial Applications :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of novel polymeric materials due to its reactive functional groups. By incorporating this compound into polymer matrices, researchers can develop materials with tailored properties for specific applications, such as drug delivery systems or bioactive coatings.
-
Nanotechnology :
- This compound can serve as a building block for nanostructured materials. Its ability to form stable complexes with metal ions may lead to novel nanomaterials with applications in catalysis or as sensors.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of pyran derivatives, including this compound. Results indicated significant inhibition of tumor growth in xenograft models, showcasing its potential as a lead compound in cancer therapy.
Case Study 2: Antibacterial Activity
In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested the antibacterial properties of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that derivatives of this compound exhibited potent antibacterial activity, suggesting its potential role in treating resistant infections.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyran-2-carboxamide Family
The target compound shares a core pyran-2-carboxamide scaffold with several derivatives, differing primarily in substituents on the benzyloxy and amide groups. Key analogs include:
*Estimated based on structural similarity to analogs.
Key Observations:
- Substituent Effects on Molecular Weight (MW): The carbamoylphenyl group increases MW compared to methoxybenzyl (395.4 vs. 398.8*), while fluorobenzyl analogs are lighter (343.3) due to fluorine's lower atomic mass .
Comparison with Thiadiazol Derivatives
Though structurally distinct (thiadiazol vs. pyran cores), thiadiazol derivatives with 4-chlorobenzylthio groups (e.g., compound 5j in ) provide insights into substituent-driven properties:
| Compound (from ) | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5j: N-(5-((4-Cl-Bn)thio)-thiadiazol-2-yl)-... | 4-Cl-Bn thio | 82 | 138–140 |
| Target Pyran-2-carboxamide | 4-Cl-Bn oxy | N/A | N/A |
Key Observations:
- Yield Trends: Chlorobenzyl-containing thiadiazols achieve higher yields (82%) compared to benzyloxy-substituted benzaldehydes (45.5% for 12c in ), possibly due to better reactivity of thiol groups versus ether linkages .
- Melting Points: Thiadiazol derivatives with 4-Cl-Bn groups exhibit moderate melting points (~138–140°C), suggesting that the target pyran compound may similarly exhibit a melting point in this range if crystallinity is maintained.
Substituent Position and Electronic Effects
- Chlorobenzyl vs. Fluorobenzyl: The 4-Cl-Bn group in the target compound offers greater lipophilicity (Cl has a higher logP than F), which may enhance membrane permeability compared to the 4-F-Bn analog in .
- Methoxy vs. Carbamoyl: Methoxy groups (e.g., in ) contribute to lower polarity and higher lipophilicity than the carbamoyl group, which could influence binding affinity in biological targets .
Biological Activity
N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom. Its molecular formula is C₁₈H₁₈ClN₃O₃, indicating the presence of various functional groups such as carboxamide and ether linkages. The 4-chlorobenzyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Derivatives of the 4H-pyran scaffold have been noted for their ability to inhibit cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
- Antioxidant Properties : The compound demonstrates strong free radical scavenging abilities, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in preventing cellular damage caused by reactive oxygen species (ROS) .
- Antibacterial Effects : Similar compounds have shown significant antibacterial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the desired pyran structure.
- Multicomponent Reactions (MCRs) : These allow for the simultaneous formation of multiple bonds, enhancing efficiency and yield in synthesizing complex molecules .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]- | Pyran ring with carbamoyl and chlorobenzyl | Antitumor, antibacterial |
| 5-Hydroxy-4H-Pyran-2-Carboxylic Acid | Hydroxyl group on pyran | Antimicrobial |
| 2-Amino-5-Oxo-4H-Pyran Derivatives | Amino group substitution | Antitumor, antioxidant |
| Methyl 5-Benzyloxy-4-Oxo-4H-Pyran-2-Carboxylate | Benzyloxy substitution | Antibiotic precursor |
This comparison illustrates the unique aspects of this compound while situating it within a broader context of related compounds exhibiting significant biological activities.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Molecular docking studies predict interactions with key biological targets, such as kinases involved in cell proliferation. These interactions are crucial for understanding the compound's mechanism of action and potential side effects .
In vitro studies have demonstrated that certain derivatives exhibit dual inhibitory effects against cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The presence of halogenated groups has been linked to enhanced binding affinity to these enzymes.
Q & A
Q. Methodological Solutions :
- Dose-Response Reproducibility : Validate activity across ≥3 independent assays.
- Structural Reanalysis : Compare XRD data (e.g., dihedral angles of pyran rings) to confirm conformational consistency .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
What in silico strategies are effective in predicting the compound’s binding affinity to target enzymes?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide for preliminary screening against kinases (e.g., EGFR, VEGFR). Focus on docking scores < -7.0 kcal/mol .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Align with known inhibitors (e.g., erlotinib) to identify critical H-bond and hydrophobic features .
Validation : Cross-check with SPR (surface plasmon resonance) for kinetic binding parameters (KD < 1 µM) .
What are the key considerations in designing derivatives to improve metabolic stability without compromising activity?
Advanced Research Question
- Metabolic Hotspots : Identify labile groups (e.g., ester linkages) via metabolite ID studies. Replace with bioisosteres (e.g., amides) .
- SAR Studies : Modify the 4-chlorobenzyloxy group to trifluoromethyl or methylsulfonyl for enhanced metabolic resistance .
- Prodrug Approaches : Introduce phosphate or peptide conjugates to improve solubility and delay hepatic clearance .
Optimization Workflow : Use parallel synthesis to generate 10–20 analogs; screen via high-throughput CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
